![molecular formula C8H14ClNO2 B581885 (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 1205676-44-3](/img/structure/B581885.png)

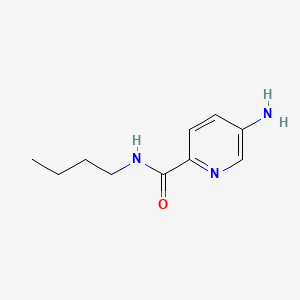

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

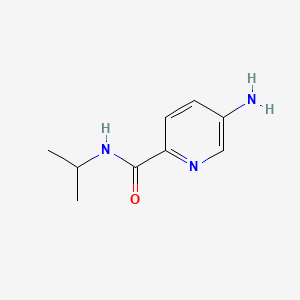

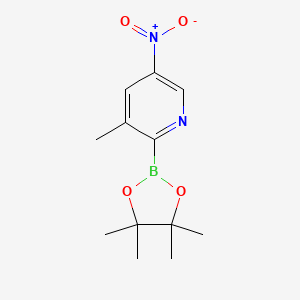

“(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is an organic compound . It is also known as Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, hydrochloride .

Synthesis Analysis

The synthesis of pyrrole compounds, such as “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .Molecular Structure Analysis

The molecular formula of “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is C8H14ClNO2. It has an average mass of 191.655 Da and a monoisotopic mass of 191.071304 Da .Aplicaciones Científicas De Investigación

Hydrochloric Acid Regeneration in Hydrometallurgical Processes

Hydrochloric acid regeneration is critical in chloride process flowsheets for various metals. Research focuses on developing economical and environmentally friendly methods for recycling the lixiviant back into the process, including electrowinning and solvent extraction methods (McKinley & Ghahreman, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including pyrrole-1-carboxylic acid derivatives, have been explored for their biorenewable chemical potential and impact on microbial inhibitors. The effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant for understanding their potential inhibitory mechanisms and metabolic engineering strategies for increased microbial robustness (Jarboe, Royce, & Liu, 2013).

Pyrazole Carboxylic Acid and Derivatives

Pyrazole carboxylic acid derivatives, structurally related to pyrrole carboxylic acids, have shown a range of biological activities, such as antimicrobial and anticancer properties. These derivatives highlight the potential of pyrrole-based carboxylic acids in medicinal chemistry for developing new therapeutic agents (Cetin, 2020).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for carboxylic acid separation from aqueous solutions. This process, especially using supercritical CO2, offers an environmentally friendly approach to carboxylic acid recovery, potentially applicable to the separation of specific pyrrole carboxylic acid derivatives (Djas & Henczka, 2018).

Role of Proline and Pyrroline-5-Carboxylate Metabolism

The metabolism of pyrroline-5-carboxylate, a derivative related to pyrrole carboxylic acids, plays a crucial role in plant defense mechanisms. This highlights the potential of pyrrole derivatives in agricultural biotechnology for enhancing plant resistance to pathogens through metabolic engineering (Qamar, Mysore, & Senthil-Kumar, 2015).

Propiedades

IUPAC Name |

(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIHGYVJEBVNQB-MKXDVQRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(C2C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)